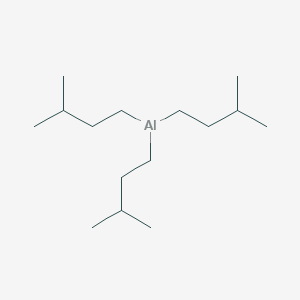
Tris(3-methylbutyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-methylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C₄H₉)₃. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl)alumane can be synthesized through the reaction of aluminum trichloride with 3-methylbutyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{C}_4\text{H}_9\text{Li} \rightarrow \text{Al(C}_4\text{H}_9)_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of specialized equipment to handle the reactive intermediates and products is essential to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(3-methylbutyl)alumane can undergo oxidation reactions to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various organic halides or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tris(3-methylbutyl)alumane is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It is also employed in the synthesis of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organoaluminum compounds are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including specialty polymers and coatings. Its reactivity makes it valuable in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Tris(3-methylbutyl)alumane involves its ability to donate alkyl groups to other molecules. This property is utilized in catalytic processes where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved include the activation of monomers in polymerization reactions and the reduction of organic compounds.
Comparaison Avec Des Composés Similaires
Tris(dimethylamino)aluminum: Another organoaluminum compound used in organic synthesis and as a precursor in the production of aluminum-containing materials.
Tris(trimethylsilyl)aluminum: Known for its use in the synthesis of silicon-aluminum compounds and as a reducing agent.
Uniqueness: Tris(3-methylbutyl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
4548-76-9 |
|---|---|
Formule moléculaire |
C15H33Al |
Poids moléculaire |
240.40 g/mol |
Nom IUPAC |
tris(3-methylbutyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*5H,1,4H2,2-3H3; |
Clé InChI |
DPTWZQCTMLQIJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Al](CCC(C)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
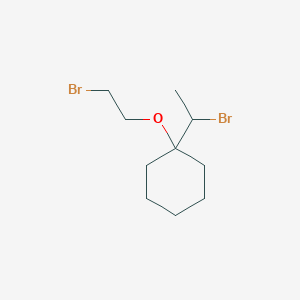
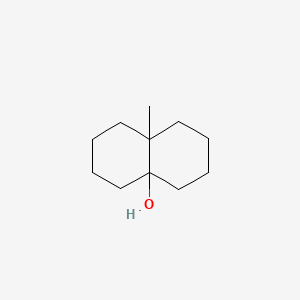
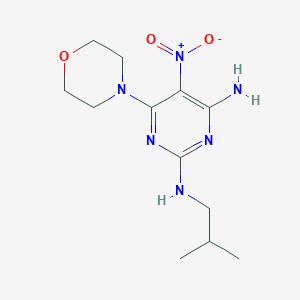
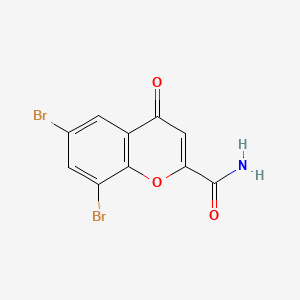
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
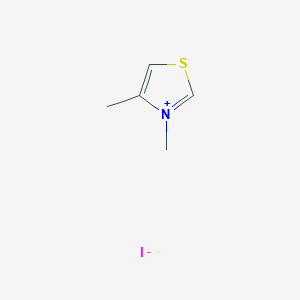
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
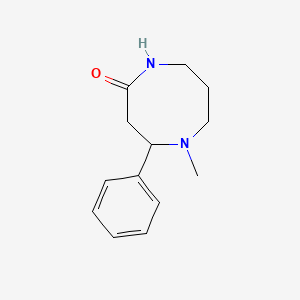

![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)

